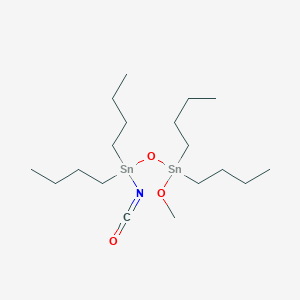
1,1,3,3-Tetrabutyl-1-isocyanato-3-methoxydistannoxane
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1,1,3,3-Tetrabutyl-1-isocyanato-3-methoxydistannoxane: is a chemical compound that belongs to the class of organotin compounds. These compounds are characterized by the presence of tin atoms bonded to organic groups. This particular compound is notable for its unique structure, which includes both isocyanate and methoxy functional groups attached to a distannoxane core.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 1,1,3,3-Tetrabutyl-1-isocyanato-3-methoxydistannoxane typically involves the reaction of tetrabutyl distannoxane with an isocyanate source under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent unwanted side reactions. The specific reaction conditions, such as temperature and solvent, can vary depending on the desired yield and purity of the product.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale batch or continuous processes. The use of automated reactors and precise control of reaction parameters ensures consistent product quality. The compound is typically purified through distillation or recrystallization to remove any impurities.
化学反应分析
Types of Reactions: 1,1,3,3-Tetrabutyl-1-isocyanato-3-methoxydistannoxane can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form tin oxides or other oxidized derivatives.
Reduction: Reduction reactions can convert the isocyanate group to an amine or other reduced forms.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles like amines or alcohols can be used for substitution reactions.
Major Products Formed:
Oxidation: Tin oxides or other oxidized organotin compounds.
Reduction: Amines or other reduced derivatives.
Substitution: Various substituted organotin compounds depending on the nucleophile used.
科学研究应用
Chemistry: 1,1,3,3-Tetrabutyl-1-isocyanato-3-methoxydistannoxane is used as a reagent in organic synthesis, particularly in the formation of tin-containing polymers and materials
Biology and Medicine: Organotin compounds, including this compound, have been studied for their biological activity. They can act as enzyme inhibitors or antimicrobial agents. the toxicity of organotin compounds limits their use in medical applications.
Industry: In the industrial sector, this compound is used as a catalyst in various chemical reactions, including polymerization and cross-linking processes. Its ability to facilitate these reactions makes it valuable in the production of plastics, coatings, and adhesives.
作用机制
The mechanism of action of 1,1,3,3-Tetrabutyl-1-isocyanato-3-methoxydistannoxane involves its interaction with molecular targets through its isocyanate and methoxy functional groups. The isocyanate group can react with nucleophiles, such as amines or alcohols, forming stable covalent bonds. This reactivity is utilized in catalysis and polymerization processes. The methoxy group can also participate in various chemical reactions, contributing to the compound’s versatility.
相似化合物的比较
1,1,3,3-Tetramethylbutyl isocyanate: Similar in structure but lacks the methoxy group.
1,1,3,3-Tetramethylbutyl isocyanide: Contains an isocyanide group instead of an isocyanate group.
1,1,3,3-Tetrabutyl-1-isocyanato-3-hydroxydistannoxane: Similar structure but with a hydroxyl group instead of a methoxy group.
Uniqueness: 1,1,3,3-Tetrabutyl-1-isocyanato-3-methoxydistannoxane is unique due to the presence of both isocyanate and methoxy functional groups attached to a distannoxane core. This combination of functional groups provides the compound with distinct reactivity and versatility in various chemical reactions and applications.
属性
CAS 编号 |
170014-86-5 |
|---|---|
分子式 |
C18H39NO3Sn2 |
分子量 |
554.9 g/mol |
IUPAC 名称 |
dibutyl-[dibutyl(isocyanato)stannyl]oxy-methoxystannane |
InChI |
InChI=1S/4C4H9.CNO.CH3O.O.2Sn/c4*1-3-4-2;2-1-3;1-2;;;/h4*1,3-4H2,2H3;;1H3;;;/q;;;;2*-1;;2*+1 |
InChI 键 |
PENLOABAPWUULB-UHFFFAOYSA-N |
规范 SMILES |
CCCC[Sn](CCCC)(N=C=O)O[Sn](CCCC)(CCCC)OC |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


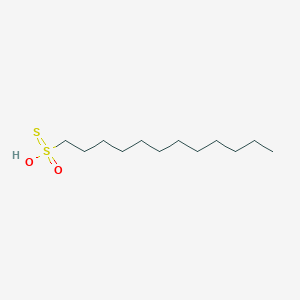

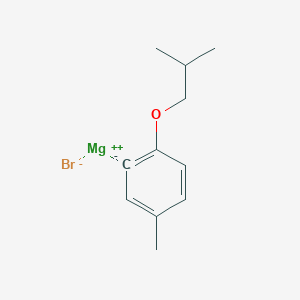
![{4-[2-(tert-Butylperoxy)propan-2-yl]phenyl}(phenyl)methanone](/img/structure/B14277703.png)
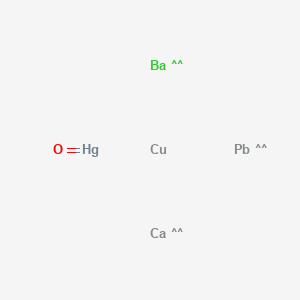
![3-[(4-Hydroxy-3-nitrobenzene-1-sulfonyl)amino]benzoic acid](/img/structure/B14277710.png)

![1-{[3-(Pentylsulfanyl)propyl]sulfanyl}pentane](/img/structure/B14277726.png)
![methyl (3R,5R)-1-methyl-6-oxa-1-azaspiro[4.5]decane-3-carboxylate](/img/structure/B14277731.png)
![3-[3-(Trimethoxysilyl)propyl]pentane-2,4-dione](/img/structure/B14277735.png)
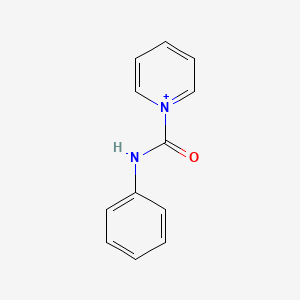
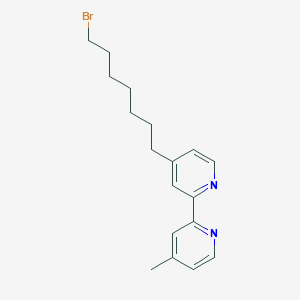
![N-[2-(3-methoxyphenyl)ethyl]butanamide](/img/structure/B14277765.png)

